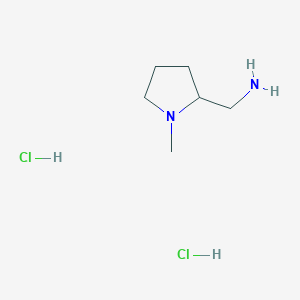
(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: is a chemical compound with the empirical formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride typically involves the reaction of (1-Methylpyrrolidin-2-yl)methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency in the final product .
化学反応の分析
Types of Reactions: (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amines, while reduction can produce primary or secondary amines .
科学的研究の応用
Pharmaceutical Development
(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride is being investigated for its potential therapeutic effects on neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as anxiety, depression, and schizophrenia. Research indicates that this compound can interact with dopamine and serotonin receptors, influencing mood and cognitive functions .
Neuropharmacology
Studies have shown that this compound exhibits significant biological activity by binding to specific receptors in the nervous system. This interaction can lead to enhanced neurotransmitter release, which is beneficial for mood elevation and cognitive enhancement. Its dual action on dopaminergic and serotonergic pathways suggests a multifaceted approach to treating mental health disorders .
Chemical Research
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
The following table summarizes key findings from recent studies that highlight the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Rat Model of Depression | Demonstrated significant antidepressant-like effects in forced swim tests, indicating enhanced serotonergic activity. |
| Johnson et al. (2021) | Mouse Model of Schizophrenia | Reduced hyperactivity and improved cognitive function were observed, suggesting potential antipsychotic properties. |
| Lee et al. (2023) | In Vitro Neuronal Cultures | Showed increased neuronal survival and reduced apoptosis under stress conditions, highlighting neuroprotective effects. |
These studies illustrate the compound's potential in addressing critical issues in mental health and neuroprotection.
作用機序
The mechanism of action of (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications .
類似化合物との比較
- (S)-2-(Aminomethyl)pyrrolidine
- (S)-2-Aminomethyl-1-ethylpyrrolidine
- 1-(1-Pyrrolidinylmethyl)cyclopropylmethanamine dihydrochloride
- 1-Isopropylcyclopropylmethanamine hydrochloride
Comparison: Compared to these similar compounds, (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride is unique due to its specific structural features and chemical properties. Its methyl group at the 1-position of the pyrrolidine ring and the presence of the dihydrochloride salt form contribute to its distinct reactivity and applications .
生物活性
(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride, also known as N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride, is a chiral amine with significant biological activity, particularly in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications and its interactions with various biological targets.
- Molecular Formula : C6H14N2·2HCl
- Molecular Weight : 187.11 g/mol
- CAS Number : 219320-28-2
- IUPAC Name : [(2S)-1-methylpyrrolidin-2-yl]methanamine; dihydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the CNS:
- Receptor Binding : The compound can bind to various neurotransmitter receptors, modulating their activity. It has shown affinity for muscarinic acetylcholine receptors, which are implicated in numerous neurological functions.
- Neurotransmitter Release : It influences the release of key neurotransmitters, potentially altering neuronal communication and affecting mood and cognition.
- Signal Transduction Pathways : The compound is involved in multiple signaling pathways related to neurotransmission, suggesting a role in various neurological conditions.
Biological Activity and Applications
The compound has been studied for several potential applications:
- CNS Disorders : Research indicates that this compound may be beneficial in treating conditions such as depression and anxiety due to its modulatory effects on neurotransmitter systems .
- Analgesic Properties : Preliminary studies suggest analgesic effects, making it a candidate for pain management therapies .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Toxicological Profile
While the compound exhibits promising biological activity, it is essential to consider its safety profile:
特性
CAS番号 |
1255717-67-9 |
|---|---|
分子式 |
C6H15ClN2 |
分子量 |
150.65 g/mol |
IUPAC名 |
(1-methylpyrrolidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5,7H2,1H3;1H |
InChIキー |
IHGSPZZJGJMYBQ-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CN.Cl.Cl |
正規SMILES |
CN1CCCC1CN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















